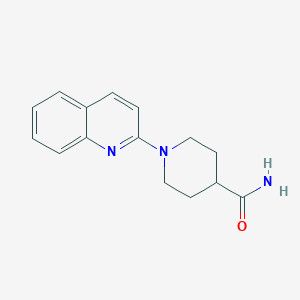

1-Quinolin-2-ylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-quinolin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c16-15(19)12-7-9-18(10-8-12)14-6-5-11-3-1-2-4-13(11)17-14/h1-6,12H,7-10H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYIVNZVUFJHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, isatin reacts with 2-acetylpyridine in the presence of cetyltrimethylammonium hydroxide (CTAH) as a phase-transfer catalyst. The reaction is conducted in water at 35°C for 6.5 hours under sonication, achieving an 89% yield of 2-pyridin-2-yl-quinoline-4-carboxylic acid. Subsequent amidation of this intermediate with piperidine-4-amine forms the target compound.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Cetyltrimethylammonium hydroxide |

| Solvent | Water |

| Temperature | 35°C |

| Reaction Time | 6.5 hours |

| Yield | 89% |

This method is favored for its green chemistry profile due to the use of aqueous solvents and minimal byproducts. However, the requirement for specialized catalysts like CTAH may increase production costs.

Coupling Reactions Using EDC/HOBt

Carbodiimide-mediated coupling is widely employed for amide bond formation between quinoline-4-carboxylic acids and piperidine-4-amine. Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are critical reagents for activating the carboxylic acid group.

Procedure and Optimization

In a typical protocol, 2-pyridin-2-yl-quinoline-4-carboxylic acid (1 eq) is dissolved in dimethylformamide (DMF). EDC (1.5 eq) and HOBt (1.5 eq) are added to activate the acid, followed by dropwise addition of piperidine-4-amine (2 eq). The reaction proceeds at room temperature for 12–16 hours, yielding the carboxamide after purification via column chromatography.

Reagent Roles:

-

EDC : Activates the carboxylic acid via the formation of an O-acylisourea intermediate.

-

HOBt : Suppresses racemization and enhances coupling efficiency.

Challenges:

-

Solubility Issues : DMF is preferred due to the poor solubility of quinoline derivatives in non-polar solvents.

-

Byproduct Formation : Excess EDC may lead to urea byproducts, necessitating precise stoichiometric control.

For derivatives requiring functionalized quinoline rings, nucleophilic substitution and Suzuki-Miyaura coupling are employed prior to amidation. These methods enable the introduction of halogens, aryl groups, or heterocycles at specific positions on the quinoline scaffold.

Case Study: Chlorination and Amidation

In a two-step process, 2-hydroxyquinoline-4-carboxylic acid undergoes chlorination with thionyl chloride (SOCl₂) to form the acid chloride. Subsequent reaction with piperidine-4-amine in tetrahydrofuran (THF) yields the carboxamide. This approach avoids the need for coupling agents and achieves yields exceeding 75%.

Reaction Conditions:

| Step | Reagents/Conditions |

|---|---|

| Chlorination | SOCl₂, DMF (catalytic), reflux |

| Amidation | Piperidine-4-amine, THF, rt |

Suzuki Coupling for Aryl Functionalization

Palladium-catalyzed Suzuki coupling introduces aryl groups at the quinoline’s 6-position. For example, treatment of 6-bromoquinoline-4-carboxylic acid with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C produces the biaryl derivative, which is then amidated.

Industrial-Scale Production Strategies

Large-scale synthesis of 1-quinolin-2-ylpiperidine-4-carboxamide prioritizes cost efficiency and reproducibility. Continuous flow reactors and immobilized catalysts are increasingly adopted to enhance throughput.

Key Industrial Considerations:

Chemical Reactions Analysis

1-Quinolin-2-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the quinoline or piperidine rings. .

Cyclization: Cyclization reactions can lead to the formation of various quinoline and piperidine derivatives.

Scientific Research Applications

1-Quinolin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including antimicrobial, antimalarial, anticancer, and antiviral activities

Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Industrial Applications: The compound is utilized in the production of dyes, catalysts, and materials.

Biological Research: It is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-Quinolin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, piperidine derivatives may interact with various receptors and enzymes, contributing to their pharmacological effects .

Comparison with Similar Compounds

Structural Analogs: Piperidine-4-Carboxamide Derivatives

Key structural analogs differ in substituents on the piperidine ring or the aromatic system. These variations influence physicochemical properties, synthesis yields, and biological activity.

Key Observations :

- Synthetic Yields: Quinoline-containing analogs (e.g., compound from ) exhibit higher yields (~70%) compared to other derivatives, likely due to optimized acylation protocols .

Quinoline-Containing Analogs

Quinoline derivatives are prominent in drug discovery due to their planar aromatic structure, which facilitates interactions with biological targets.

Key Observations :

- Functional Group Impact : Replacing the carboxylic acid group in ’s compound with a carboxamide (as in the target compound) could enhance metabolic stability by reducing susceptibility to esterase-mediated hydrolysis.

- Biological Activity: Quinoline-carbonitrile derivatives () demonstrate antifungal and antibacterial activity, suggesting that 1-Quinolin-2-ylpiperidine-4-carboxamide may also exhibit similar properties if tested .

Physicochemical and Pharmacokinetic Comparisons

- Solubility: Piperidine-4-carboxamides with polar substituents (e.g., aminomethylphenyl ) likely exhibit higher aqueous solubility than quinoline-containing analogs.

- Melting Points: Quinoline derivatives (e.g., compound 1 in ) have higher melting points (136–137°C) due to aromatic stacking, whereas non-aromatic analogs (e.g., ) are likely oils or low-melting solids .

- Metabolic Stability : The carboxamide group in the target compound may offer improved stability over ester or carboxylic acid analogs (e.g., ’s ethoxycarbonyl derivative) .

Q & A

Q. What are the common synthetic routes for 1-Quinolin-2-ylpiperidine-4-carboxamide and its derivatives?

The synthesis typically involves multi-step organic reactions:

Quinoline Core Formation : Friedländer synthesis using aniline derivatives and ketones under acidic conditions (e.g., H₂SO₄) to construct the quinoline backbone .

Piperidine and Carboxamide Integration :

- Amidation : Reacting the quinoline intermediate with piperidine-4-carboxylic acid derivatives (e.g., via EDCI/HOBt coupling) to introduce the carboxamide group.

- Cross-Coupling : Suzuki or Heck reactions may link substituents (e.g., pyridinyl groups) to the quinoline core .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .

Key Challenges : Low yields in amidation steps due to steric hindrance; optimizing reaction temperatures (e.g., 80–100°C) improves efficiency .

Q. How is structural characterization performed for this compound?

Standard methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., quinoline C-2 and piperidine connectivity) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 320.16 for C₂₁H₁₄FN₃O) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Data Interpretation Tip : Overlapping signals in aromatic regions (δ 7.0–8.5 ppm) require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What biological activities are reported for quinoline-piperidine carboxamides?

Derivatives exhibit:

| Substituent | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| N-(4-fluorophenyl) | Anticancer (HeLa cells) | 2.1 µM |

| N-(3-hydroxyphenyl) | Antimicrobial (S. aureus) | 8.7 µg/mL |

| 2-Pyridinyl quinoline | Dopamine D3 receptor antagonism | Kᵢ = 15 nM |

Mechanistic Insight : Anticancer activity correlates with topoisomerase inhibition, while D3 receptor binding involves π-π stacking with pyridinyl groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies reveal:

- Piperidine Substitution : N-Methylation reduces solubility but enhances blood-brain barrier penetration for CNS targets .

- Quinoline Modifications : Electron-withdrawing groups (e.g., -F) at C-2 improve metabolic stability (t₁/₂ > 6 hrs in microsomes) .

- Carboxamide Linkers : Replacing -CONH- with -NHCO- decreases cytotoxicity (e.g., IC₅₀ shifts from 1.8 µM to >10 µM in MCF-7 cells) .

Advanced Strategy : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Asp110 in D3 receptors) .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

Common discrepancies (e.g., high in vitro potency but low in vivo efficacy) arise due to:

- Pharmacokinetics : Poor oral bioavailability (<20%) from low solubility (LogP >3.5) .

- Metabolic Instability : CYP3A4-mediated oxidation of the quinoline ring (detectable via LC-MS metabolite profiling) .

Q. Methodological Solutions :

Formulation : Use nanocarriers (e.g., liposomes) to enhance solubility .

Prodrug Design : Introduce hydrolyzable esters at the carboxamide group to improve absorption .

Q. What analytical methods address purity contradictions in synthetic batches?

Discrepancies in HPLC purity (>98% vs. 90%) may stem from:

- Byproducts : Unreacted intermediates (e.g., piperidine precursors) detected via GC-MS .

- Degradation : Hydrolysis of the carboxamide group under acidic conditions (monitored by stability studies at pH 1–7) .

Resolution : Implement orthogonal methods:

- Ion Chromatography : Detects counterions (e.g., residual HCl from synthesis).

- DSC/TGA : Thermal analysis identifies polymorphic impurities .

Q. How to design assays for evaluating target selectivity (e.g., kinase vs. receptor binding)?

Panel Screening : Test against 50+ kinases (e.g., EGFR, VEGFR2) and receptors (dopamine, serotonin) .

Crystallography : Co-crystal structures (e.g., PDB 6CM4) reveal binding site overlaps.

Computational Models : Machine learning (Random Forest) predicts off-target risks using molecular descriptors .

Data Interpretation : Selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) >100 indicate favorable profiles .

Q. What strategies mitigate toxicity in preclinical development?

- hERG Inhibition : Patch-clamp assays (IC₅₀ <1 µM necessitates structural tweaks, e.g., reducing basicity of piperidine nitrogen) .

- Genotoxicity : Ames test negative results require removing mutagenic alerts (e.g., nitro groups) .

- In Vivo Tolerability : MTD (maximum tolerated dose) studies in rodents guide dose-ranging for efficacy trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.